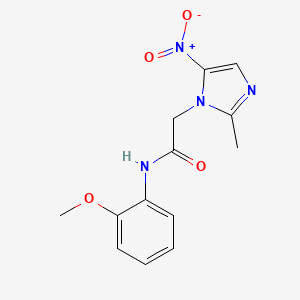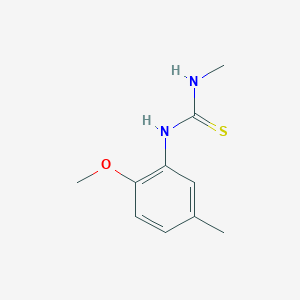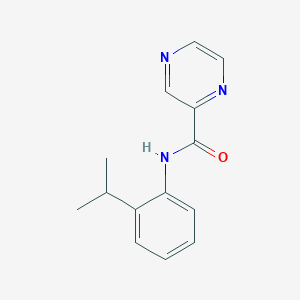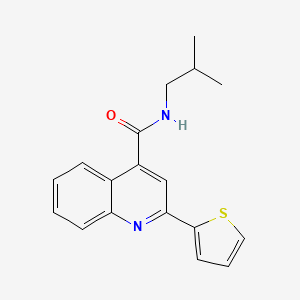![molecular formula C15H16N2O4 B5806387 N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide, also known as MAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. Inhibition of FAAH by MAFP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids and other bioactive lipids. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and other signaling pathways. The exact mechanism of how this compound interacts with FAAH is still being studied, but it is believed to involve covalent binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Inhibition of FAAH by this compound has been shown to have various biochemical and physiological effects. Increased levels of endocannabinoids can lead to decreased pain perception, reduced inflammation, and improved mood. This compound has also been shown to have anti-cancer properties, as increased levels of endocannabinoids can induce apoptosis in cancer cells. However, the effects of this compound may vary depending on the tissue and the experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for precise manipulation of the endocannabinoid system. This compound can also be administered in vivo or in vitro, making it suitable for various experimental designs. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models. This compound can also have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide. One area of interest is the development of more potent and selective FAAH inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of FAAH in various physiological processes, such as metabolism, immune function, and neuroprotection. This compound can also be used to study the interaction between the endocannabinoid system and other signaling pathways, such as the opioid and dopamine systems. Overall, this compound has the potential to be a valuable tool for studying the endocannabinoid system and related pathways, and further research is needed to fully understand its effects and applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its potent inhibition of FAAH has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways. While this compound has some limitations, it has several advantages as a research tool and has the potential to contribute to the understanding of various physiological processes. Future research involving this compound is needed to fully explore its effects and applications.
Méthodes De Synthèse
The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-(propionylamino)benzoic acid. This intermediate is then coupled with furfurylamine to produce the final product, this compound. The synthesis method has been described in detail in various scientific publications and is considered reliable.
Applications De Recherche Scientifique
N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has been extensively used in scientific research to study the endocannabinoid system and related pathways. It has been shown to inhibit FAAH activity in various tissues, including the brain, liver, and adipose tissue. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to have various physiological functions. This compound has also been used to study the role of FAAH in pain perception, inflammation, and other physiological processes.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-14(18)16-10-6-7-12(20-2)11(9-10)17-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISJZKBAOQZYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)


![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)



![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)